3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS 106609-36-3) is a bicyclic heteroaromatic compound featuring a fused biquinolinone scaffold. Its molecular formula is C₂₃H₂₃FN₂O, with a butyl chain at position 3, a fluorine substituent at position 5, and a methyl group on the dihydroquinoline ring .
Properties
IUPAC Name |
3-butyl-5-fluoro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKZSCLAFAWDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20845354 | |
| Record name | 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918645-87-1 | |
| Record name | 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20845354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a quinoline derivative, followed by the introduction of the butyl, fluoro, and methyl groups through a series of substitution and addition reactions. The final step often involves cyclization to form the dihydro biquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted biquinoline compounds.
Scientific Research Applications
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred functional implications.
Structural Analogs and Substituent Variations
Table 1: Key Structural Comparisons
Substituent Impact on Molecular Properties
Fluorine Substitution: The 5-fluoro group in the target compound and its analogs (e.g., ) enhances metabolic stability by resisting oxidative degradation.
In contrast, the trimethyl analog exhibits lower logP (~3.5) due to reduced chain length, which may improve solubility but decrease tissue permeability.
Core Structure Differences: Biquinolinone vs. Isoquinolinone vs. Biquinolinone: The monocyclic isoquinolinone lacks the fused ring system, reducing steric complexity but limiting opportunities for multi-target engagement.
Biological Activity
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS No. 918645-87-1) is a compound belonging to the biquinoline class, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H23FN2O
- Molecular Weight : 362.44 g/mol
- CAS Number : 918645-87-1
Mechanisms of Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent anticancer activity.
The compound induces apoptosis in cancer cells through:
- Caspase Activation : Flow cytometry assays have demonstrated increased caspase 3/7 activity, suggesting that the compound triggers programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cell lines, inhibiting proliferation effectively.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Leukemia Cells :
- Breast Cancer Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
